molecular formula C24H28N2O3S B144707 cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid CAS No. 33607-60-2

cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid

Cat. No.: B144707
CAS No.: 33607-60-2
M. Wt: 424.6 g/mol
InChI Key: PGESDSQUYHPLRY-FUDKSRODSA-N
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Description

cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is a chemical compound that serves as an intermediate in the synthesis of biotin, also known as vitamin B7 or vitamin H. Biotin is a water-soluble B-complex vitamin that plays a crucial role in various metabolic processes, including gluconeogenesis, lipogenesis, and the metabolism of fatty acids and amino acids. This compound is characterized by its unique structural features, which include a thienoimidazole ring system with benzyl groups attached.

Mechanism of Action

Target of Action

Dibenzylbiotin is an intermediate in the synthesis of biotin . Biotin, also known as vitamin H or B7, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide .

Mode of Action

It is known that it is used as an intermediate in the synthesis of biotin . The process involves the debenzylation of dibenzylbiotin to produce biotin . This reaction is carried out using anhydrous aluminum trichloride or sulfuric acid , which removes the benzyl groups from dibenzylbiotin, resulting in biotin .

Biochemical Pathways

The biochemical pathway of dibenzylbiotin involves its transformation into biotin. Biotin plays a significant role in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . It is also involved in the “BioC-BioH” pathway in Escherichia coli, which is a part of the biotin synthesis pathway .

Pharmacokinetics

Biotin is a water-soluble vitamin that is well-absorbed from the gastrointestinal tract and is excreted in urine .

Result of Action

The result of the action of dibenzylbiotin is the production of biotin. Biotin is essential for various metabolic functions and acts as a coenzyme for carboxylase enzymes, playing a critical role in the metabolism of fats, proteins, and carbohydrates .

Action Environment

The action of dibenzylbiotin, specifically its transformation into biotin, is influenced by the reaction conditions. The debenzylation of dibenzylbiotin can be carried out using inexpensive 70 to 80% sulfuric acid instead of expensive hydrobromic acid . The reaction temperature is controlled to be 75-105 ℃ . These conditions influence the efficacy and stability of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzylbiotin typically involves the reaction of cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid with various reagents. One efficient method includes the use of polymer-supported oxazaborolidine-catalyzed asymmetric reduction of meso-cyclic imide, which introduces stereogenic centers into the molecule . Another method involves the reduction of tertiary alcohol or alkene by substituted silicane under the presence of acid or Lewis acid .

Industrial Production Methods

Industrial production of dibenzylbiotin often involves the debenzylation of dibenzylbiotin to produce D-biotin. This process includes dissolving dibenzylbiotin in an organic solvent, mixing it with anhydrous aluminum trichloride, and controlling the temperature to 75-105°C for the debenzylation reaction . After the reaction, water is added, and the pH is adjusted to separate the organic and water phases, ultimately obtaining D-biotin.

Chemical Reactions Analysis

Scientific Research Applications

cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is primarily used as an intermediate in the synthesis of biotin. Its applications extend to various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its role as a key intermediate in the synthesis of biotin. Its structural features and the specific reactions it undergoes make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c27-22(28)14-8-7-13-21-23-20(17-30-21)25(15-18-9-3-1-4-10-18)24(29)26(23)16-19-11-5-2-6-12-19/h1-6,9-12,20-21,23H,7-8,13-17H2,(H,27,28)/t20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGESDSQUYHPLRY-FUDKSRODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid
Reactant of Route 2
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid
Reactant of Route 3
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid
Reactant of Route 4
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid
Reactant of Route 5
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid
Reactant of Route 6
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid

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